molecular formula C16H12O3 B606821 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol CAS No. 1448009-94-6

4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol

Cat. No. B606821
M. Wt: 252.27
InChI Key: LDFFDYWHCCDSBO-UHFFFAOYSA-N
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Description

“4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol” is a compound that has been used in the synthesis of a mitochondrial-targeted pH fluorescent probe . This probe has been used to visualize mitochondrial pH fluctuations in live cells .


Synthesis Analysis

The compound has been synthesized via the carbon–carbon double bond bridging of 6-hydroxy-2-naphthaldehyde and 1,4-dimethylpyridinium iodide salt . This process resulted in a probe that exhibited remarkable pH-dependent behavior in the linear range of 7.60–10.00 .


Chemical Reactions Analysis

The compound has been involved in the synthesis of a mitochondrial-targeted pH fluorescent probe . This process involved a carbon–carbon double bond bridging reaction .

Scientific Research Applications

  • Synthesis and Biological Screening of Derivatives : A study by El-Gaby et al. (2018) focused on synthesizing a series of compounds including 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides. These compounds exhibited significant antimicrobial activity in vitro, showcasing their potential in pharmaceutical applications (El-Gaby et al., 2018).

  • Oxidative Coupling and Synthesis of Dihydrodimers : Research by Sako et al. (2004) explored the oxidative dimerization of 4-hydroxystilbenes, leading to compounds with various biological activities. This study highlights the potential of 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol derivatives in synthesizing biologically active molecules (Sako et al., 2004).

  • Antimicrobial Properties of Synthesized Compounds : Sherekar et al. (2021) synthesized compounds derived from 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol, demonstrating excellent antimicrobial activities. This underscores the compound's relevance in developing new antimicrobial agents (Sherekar et al., 2021).

  • Use in Organic Solar Cells : A study by Ma et al. (2013) involved using a ladder-type dithienonaphthalene-based donor-acceptor copolymer in organic solar cells. This research indicates the utility of such compounds in developing advanced materials for renewable energy applications (Ma et al., 2013).

  • Investigations as an Acid-Base Indicator : Kofie et al. (2016) evaluated the indicator properties of a synthesized azo compound, which includes 4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol, for potential use in titrimetric assays. This demonstrates the compound's applicability in analytical chemistry (Kofie et al., 2016).

Future Directions

Given the compound’s use in the synthesis of a mitochondrial-targeted pH fluorescent probe , future research could potentially explore other applications of this compound in biological imaging or other related fields.

properties

IUPAC Name

4-(6-hydroxynaphthalen-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-14-5-3-11-7-10(1-2-12(11)8-14)13-4-6-15(18)16(19)9-13/h1-9,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFFDYWHCCDSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol

Citations

For This Compound
2
Citations
H Hao, W Chen, J Zhu, C Lu, Y Shen - European Journal of Medicinal …, 2015 - Elsevier
Eight 2-phenylnaphthalenoids (2PNs) (3a–h) and twenty four 2-phenylbenzofuranoids (2PBFs) (4a-–4j, 5a–5j, 6a, 6f–6h) were successfully designed, synthesized and their …
Number of citations: 19 www.sciencedirect.com
W Chen, Y Shen, Z Li, M Zhang, C Lu… - European journal of …, 2014 - Elsevier
Forty eight 2-phenylnaphthalenoids were designed and successfully synthesized. Their in vitro cytotoxicities against the proliferations of MDA-MB-231, A549 and HeLa cell lines and …
Number of citations: 24 www.sciencedirect.com

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